molecular formula C25H46BrNO2 B1664836 Amantanium bromide CAS No. 58158-77-3

Amantanium bromide

Cat. No.: B1664836
CAS No.: 58158-77-3
M. Wt: 472.5 g/mol
InChI Key: VSKHGXKMGTVPPY-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Amantanium bromide, also known as Amantadine, primarily targets the N-Methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in memory and learning by regulating the speed of synaptic transmission.

Mode of Action

This compound interacts with its targets by releasing dopamine from the nerve endings of the brain cells and stimulating the norepinephrine response . It also exhibits NMDA receptor antagonistic effects , which means it inhibits the activity of NMDA receptors . The antiviral mechanism of this compound seems to be unrelated to its antiparkinsonian effect .

Biochemical Pathways

It is known that the drug influences thedopaminergic and noradrenergic neurotransmission pathways . By increasing the synthesis and release of dopamine, it likely affects the reward and pleasure centers of the brain, which are heavily regulated by dopamine.

Pharmacokinetics

As a quaternary ammonium compound, it is expected to have good bioavailability and stability .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms in conditions like Parkinson’s disease and drug-induced extrapyramidal reactions . By increasing dopamine release and inhibiting NMDA receptors, it helps to regulate motor function and reduce involuntary movements.

Action Environment

The action of this compound can be influenced by various environmental factors. As a quaternary ammonium compound, it is used as an antiseptic/disinfectant , suggesting that it may be more effective in environments where microbial contamination is a concern

Chemical Reactions Analysis

Types of Reactions: : Amantanium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanecarboxylic acid derivatives , while reduction may produce adamantane derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46NO2.BrH/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25;/h21-23H,4-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKHGXKMGTVPPY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973729
Record name N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58158-77-3
Record name Amantanium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058158773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMANTANIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0435HZQ57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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